molecular formula C9H13F3O2 B12954324 Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate

Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate

Cat. No.: B12954324
M. Wt: 210.19 g/mol
InChI Key: JYFCJTAWTLRKOJ-UHFFFAOYSA-N
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Description

Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H13F3O2 It is a derivative of cyclohexane, where three fluorine atoms are attached to the cyclohexane ring, and an ethyl ester group is attached to the carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,4,4-trifluorocyclohexane-1-carboxylate typically involves the fluorination of cyclohexane derivatives followed by esterification. One common method is the reaction of 1,4,4-trifluorocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The esterification step is typically carried out in large reactors with continuous monitoring of temperature and pressure to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique fluorine content makes it useful in studying fluorine’s effects on biological systems and in designing fluorinated biomolecules.

    Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which ethyl 1,4,4-trifluorocyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4-difluorocyclohexane-1-carboxylate: This compound is similar but has two fluorine atoms instead of three.

    Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate: Another similar compound with a trifluoromethyl group attached to the cyclohexane ring.

Uniqueness

Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate is unique due to the specific positioning of the fluorine atoms and the ethyl ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

ethyl 1,4,4-trifluorocyclohexane-1-carboxylate

InChI

InChI=1S/C9H13F3O2/c1-2-14-7(13)8(10)3-5-9(11,12)6-4-8/h2-6H2,1H3

InChI Key

JYFCJTAWTLRKOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(CC1)(F)F)F

Origin of Product

United States

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